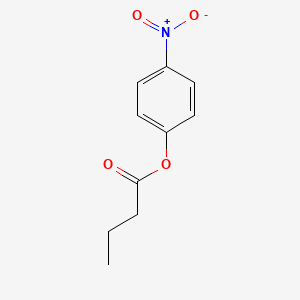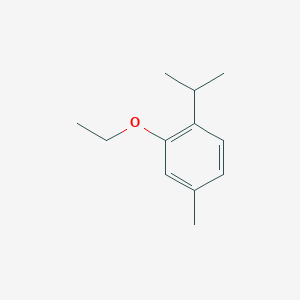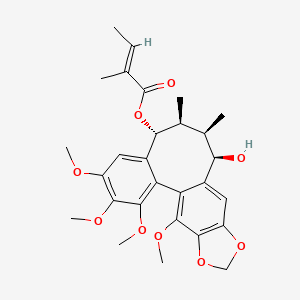
4-Nitrophenyl butyrate
Overview
Description
4-Nitrophenyl butyrate, also known as p-Nitrophenyl butyrate or Butyric acid 4-nitrophenyl ester, is a compound used as a substrate in enzyme assays to measure esterase and lipase activity . When these enzymes cleave the ester bond, the nitrophenol group is released and the color changes from yellow to orange .
Synthesis Analysis
4-Nitrophenyl butyrate can be synthesized through various methods. One such method involves the use of esterases and lipase enzymes. Hydrolysis of 4-nitrophenyl butyrate by these enzymes releases the chromophore, 4-nitrophenolate .
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl butyrate consists of butyric acid chains esterified with 4-nitrophenol groups . This gives it a yellow color. The molecular formula is C10H11NO4 .
Chemical Reactions Analysis
4-Nitrophenyl butyrate is commonly used in chemical reactions as a substrate for esterase and lipase enzymes. When these enzymes cleave the ester bond, the nitrophenol group is released and the color changes from yellow to orange . This reaction can be monitored using UV-Vis spectrophotometry at 400 nm to quantify lipase activity .
Physical And Chemical Properties Analysis
4-Nitrophenyl butyrate is a liquid with a density of 1.19 g/mL at 20 °C . Its molecular weight is 209.20 .
Scientific Research Applications
Esterase Activity Assay
4-Nitrophenyl butyrate: is commonly used as a substrate to measure esterase activity. Esterases catalyze the hydrolysis of esters into their corresponding acids and alcohols. In the presence of esterases, 4-Nitrophenyl butyrate is hydrolyzed to release 4-nitrophenol , which can be quantified spectrophotometrically due to its chromogenic properties .
Lipase Enzyme Substrate
Similar to esterases, lipases also hydrolyze esters. 4-Nitrophenyl butyrate serves as a substrate for lipases, and upon hydrolysis, it releases 4-nitrophenolate . This reaction is often monitored at a wavelength of 415 nm to study lipase activity .
Macrophage Cell Line Studies
In immunological research, 4-Nitrophenyl butyrate has been utilized to investigate esterase activity in monocyte-derived macrophage cell lines. This application is particularly relevant in studies examining cellular responses to materials like polyethylene .
Mycobacterial Enzyme Analysis
Research on mycobacteria, which includes the bacteria responsible for tuberculosis, uses 4-Nitrophenyl butyrate as a substrate to study enzymes like phospholipase A and cutinase. These studies help understand the pathogenic mechanisms of mycobacterial diseases .
Carboxylesterase Activity
4-Nitrophenyl butyrate: is also employed to determine the activity of human carboxylesterases. These enzymes play a crucial role in drug metabolism and the detoxification of xenobiotics. The effect of different buffers and solvents on carboxylesterase activity can be assessed using this compound .
Biosensors and Bioassays
Due to its specificity and commercial availability, 4-Nitrophenyl butyrate is used in the construction of biosensors and bioassays. These devices are designed to detect the presence of lipases, which are indicative of various biological and environmental conditions .
Pharmaceutical Research
In pharmaceutical sciences, 4-Nitrophenyl butyrate is used to study the breakdown and absorption of drugs that contain ester bonds. This research is vital for developing new medications with optimal pharmacokinetic properties .
Industrial Biotechnology
The compound’s role in the hydrolysis of esters makes it valuable for industrial applications, such as the synthesis of fine chemicals and the production of biofuels. By understanding the enzymatic activity on 4-Nitrophenyl butyrate , processes can be optimized for higher efficiency and lower costs .
Mechanism of Action
Target of Action
The primary targets of 4-Nitrophenyl butyrate are esterase and lipase enzymes . These enzymes play a crucial role in the hydrolysis of esters and fats, respectively, and are involved in various metabolic processes in the body.
Mode of Action
4-Nitrophenyl butyrate interacts with its targets, the esterase and lipase enzymes, through a process known as hydrolysis . During this process, these enzymes cleave the ester bond in the 4-Nitrophenyl butyrate molecule, resulting in the release of the nitrophenol group .
Biochemical Pathways
The hydrolysis of 4-Nitrophenyl butyrate by esterase and lipase enzymes leads to the release of the chromophore, 4-nitrophenolate . This process can be monitored spectrophotometrically at 415 nm . The rate of color change from yellow to orange can be used to determine enzyme activity .
Pharmacokinetics
The hydrolysis of 4-Nitrophenyl butyrate by these enzymes can be detected by absorbance at 400 nm .
Result of Action
The hydrolysis of 4-Nitrophenyl butyrate by esterase and lipase enzymes results in the release of the nitrophenol group . This change can be visually observed as a color change from yellow to orange . The rate of this color change can be used to determine the activity of the esterase and lipase enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrophenyl butyrate. For instance, the enzyme presented a high Michaelis-Menten constant (K M 0.16 mM) and optimum activity at 55°C for 4-Nitrophenyl butyrate . Furthermore, according to the Environmental Protection Agency (EPA) of USA, nitrophenols are harmful to aquatic life as well as human life when its concentration is above 120 µg/l .
Safety and Hazards
When handling 4-Nitrophenyl butyrate, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. It is also advised to ensure adequate ventilation and remove all sources of ignition .
Future Directions
Future research on 4-Nitrophenyl butyrate could focus on its reduction. The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
properties
IUPAC Name |
(4-nitrophenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUMIQZEUTAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180955 | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11202 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Nitrophenyl butyrate | |
CAS RN |
2635-84-9 | |
| Record name | p-Nitrophenyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPHENYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RWS6BQC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)



![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)
